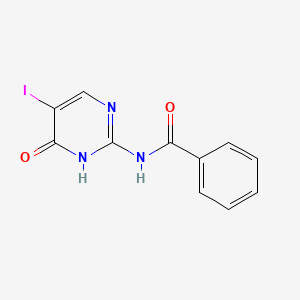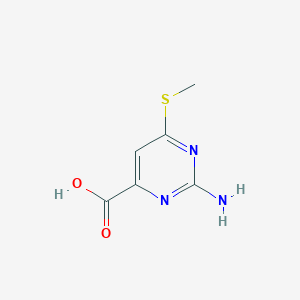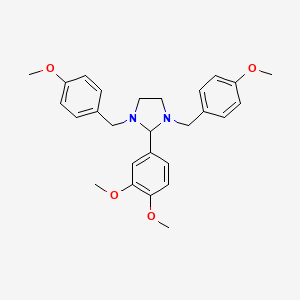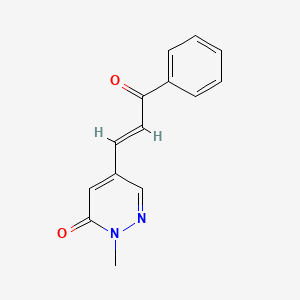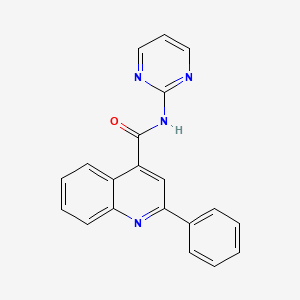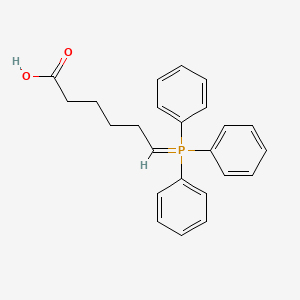![molecular formula C8H11N3O2 B12919506 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one CAS No. 138689-38-0](/img/structure/B12919506.png)
2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is a heterocyclic compound that features both an imidazole and an isoxazolidinone ring The imidazole ring is known for its presence in many biologically active molecules, while the isoxazolidinone ring is less common but has interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one typically involves the formation of the imidazole ring followed by the construction of the isoxazolidinone ring. One common method involves the reaction of 1-methylimidazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazolidinone ring under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The isoxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The isoxazolidinone ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Lacks the isoxazolidinone ring but shares the imidazole core.
Isoxazolidinone: Lacks the imidazole ring but shares the isoxazolidinone core.
2-((1-Methyl-1H-imidazol-2-yl)methyl)isoxazolidin-3-one: A positional isomer with similar properties.
Uniqueness
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is unique due to the combination of the imidazole and isoxazolidinone rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
138689-38-0 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-[(3-methylimidazol-4-yl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H11N3O2/c1-10-6-9-4-7(10)5-11-8(12)2-3-13-11/h4,6H,2-3,5H2,1H3 |
Clave InChI |
XQLFKJADWCNQRC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CN2C(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


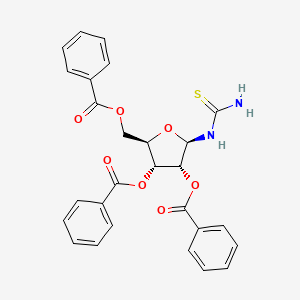



![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)


